Corrosion Inhibition Efficiency on Mild Steel in 1.0 M HCl – Acidic Pyrophosphate vs. Blank Baseline
The acidic zinc dihydrogen diphosphate derivative (NH₄)₂Zn(H₂P₂O₇)₂·2H₂O, whose active inhibitory species is the [Zn(H₂P₂O₇)₂]²⁻ complex, achieved a maximum inhibition efficiency of 93.0% at a concentration of 10⁻³ M against mild steel corrosion in 1.0 M HCl, as measured by Tafel polarization [1]. The corrosion potential (E_corr) shifted by more than −105 mV relative to the blank, indicating that the compound acts predominantly as a cathodic-type inhibitor in this medium [1]. The adsorption-desorption equilibrium constant K_ads was determined to be 52.7 × 10⁴ M⁻¹, with a free energy of adsorption ΔG_ads of −42.6 kJ mol⁻¹ at 298 K, consistent with strong chemisorption onto the steel surface [1].
| Evidence Dimension | Inhibition efficiency (η%) from Tafel polarization |
|---|---|
| Target Compound Data | η = 93.0% at 10⁻³ M (NH₄)₂Zn(H₂P₂O₇)₂·2H₂O |
| Comparator Or Baseline | Blank (uninhibited 1.0 M HCl): η = 0% (defined baseline) |
| Quantified Difference | 93.0 percentage points above blank; K_ads = 52.7 × 10⁴ M⁻¹ |
| Conditions | Mild steel electrode, 1.0 M HCl, 298 K, Tafel polarization and EIS |
Why This Matters
This quantifies the standalone corrosion inhibition capability of the Zn-H₂P₂O₇ moiety, providing a benchmark for comparing other inhibitor candidates under identical acidic conditions.
- [1] Elhafiane, F.Z.; Khaoulaf, R.; Harcharras, M.; Ouakki, M.; Brouzi, K. Thermal and electrochemical behavior of acidic pyrophosphate (NH₄)₂Zn(H₂P₂O₇)₂·2H₂O. Figshare journal contribution, 2020. Inhibition efficiency up to 93.0% at 10⁻³ M; K_ads = 52.7 × 10⁴ M⁻¹; ΔG_ads = −42.6 kJ mol⁻¹. View Source
